molecular formula C23H20N2O2S B2803989 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide CAS No. 391221-73-1

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide

Cat. No. B2803989
CAS RN: 391221-73-1
M. Wt: 388.49
InChI Key: KSGPIIIFUOBXII-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide, commonly known as CTB, is a potent and selective inhibitor of the protein phosphatase 4 (PP4) enzyme. PP4 is involved in many cellular processes, including DNA damage response, cell cycle regulation, and apoptosis. CTB has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound and its derivatives have been synthesized through reactions involving key precursors such as 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile. These reactions led to the formation of various heterocyclic derivatives, showcasing the compound's versatility in organic synthesis (Youssef, 2009).
  • A study on the facile synthesis and crystal structure of a related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, highlighted the environmental benefits and efficiency of microwave-assisted synthesis methods, providing insights into the structural characteristics of similar compounds (Wang et al., 2014).

Antitumor Activity

  • The antitumor activity of related benzothiophene derivatives was evaluated, with certain compounds showing significant potential in inhibiting the in vitro growth of human tumor cells. This highlights the therapeutic potential of these compounds in cancer treatment (Shams et al., 2010).

Antimicrobial and Antifungal Activities

  • A series of substituted benzamides, including compounds structurally related to the target molecule, demonstrated bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as antimicrobial agents (Zadrazilova et al., 2015).

Novel Synthetic Methods and Impurity Identification

  • Innovative synthetic methods have been developed for creating a variety of compounds, including potential anti-diabetic drugs and their impurities, showcasing the chemical versatility and relevance of similar structures in pharmaceutical development (Kancherla et al., 2018).

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-10-11-21-19(12-15)20(14-24)23(28-21)25-22(26)16-6-5-9-18(13-16)27-17-7-3-2-4-8-17/h2-9,13,15H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGPIIIFUOBXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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